molecular formula C15H12BrClO B1532454 3-(3-Bromophenyl)-1-(2-chlorophenyl)propan-1-one CAS No. 898760-45-7

3-(3-Bromophenyl)-1-(2-chlorophenyl)propan-1-one

Cat. No. B1532454
M. Wt: 323.61 g/mol
InChI Key: GZKFPUNUVMVVRA-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(2-chlorophenyl)propan-1-one, also known as 3-BP-2-CP, is an organic compound with a wide range of applications in the fields of synthetic chemistry and scientific research. This compound is a derivative of phenylpropane and is composed of two aromatic rings, one with three bromine atoms and the other with two chlorine atoms. It is a colorless solid with a molecular weight of 257.25 g/mol and a melting point of 78.2 °C. 3-BP-2-CP has a wide range of applications, from use as a reagent in organic synthesis to its use as a model compound for studying the mechanism of action of drugs.

Scientific Research Applications

Applications in Bioproduction and Separation Processes

The compound 3-(3-Bromophenyl)-1-(2-chlorophenyl)propan-1-one does not have direct mentions in the literature; however, its structural analogs and related compounds play significant roles in biologically produced chemicals and their separation processes. For instance, 1,3-Propanediol and 2,3-butanediol, which are structurally related to the compound of interest, have wide applications due to their roles in industrial bioproduction. The separation of these diols from fermentation broth, a process that can be analogous to handling compounds like 3-(3-Bromophenyl)-1-(2-chlorophenyl)propan-1-one, constitutes more than 50% of the total costs in microbial production. Techniques such as evaporation, distillation, and membrane filtration are crucial in the downstream processing of biologically produced chemicals, highlighting the importance of efficient separation technologies in bioproduction (Zhi-Long Xiu & A. Zeng, 2008).

Environmental Impact and Degradation

Chlorophenols and bromophenones, compounds with structural similarities to 3-(3-Bromophenyl)-1-(2-chlorophenyl)propan-1-one, are significant environmental pollutants that necessitate effective degradation strategies. The environmental impact of such compounds is a concern due to their toxicity and persistence. For example, chlorophenols exert moderate toxic effects on both mammalian and aquatic life, and their presence in the environment underscores the need for efficient degradation methods. Zero valent iron (ZVI) and bimetallic systems have shown potential in dechlorinating chlorophenols, suggesting similar approaches could be effective for the degradation of compounds like 3-(3-Bromophenyl)-1-(2-chlorophenyl)propan-1-one. Such methods involve dechlorination, sorption, and co-precipitation, highlighting the importance of research into the environmental behavior and degradation of halogenated organic compounds (B. Gunawardana, N. Singhal, & P. Swedlund, 2011).

properties

IUPAC Name

3-(3-bromophenyl)-1-(2-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKFPUNUVMVVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501228737
Record name 1-Propanone, 3-(3-bromophenyl)-1-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-1-(2-chlorophenyl)propan-1-one

CAS RN

898760-45-7
Record name 1-Propanone, 3-(3-bromophenyl)-1-(2-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(3-bromophenyl)-1-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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